molecular formula C14H14ClN3O2S B6037757 N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6037757
M. Wt: 323.8 g/mol
InChI Key: SWVFOXROTYEIPG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioacetamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression. Inhibition of HDACs leads to an increase in acetylation of histones, which results in altered gene expression and cell death. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to inhibit the activity of HDACs, leading to altered gene expression.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain experiments.

Future Directions

There are several future directions for the use of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in scientific research. One potential direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to explore its potential as an antifungal and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide and to determine its efficacy in various experiments.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a thioacetamide derivative that has gained significant attention in the field of scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has a relatively easy synthesis method and has low toxicity, making it a safe compound to use in lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain experiments. There are several future directions for the use of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in scientific research, including investigating its potential as an anticancer agent in combination with other chemotherapeutic drugs and exploring its potential as an antifungal and antiviral agent.

Synthesis Methods

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of triethylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-ethyl-6-thioxo-1,6-dihydropyrimidine-2(1H)-one followed by the reaction with sodium sulfide. The yield of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is relatively high using these methods.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been widely used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to be effective against various fungal and viral infections.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-10-7-12(19)18-14(17-10)21-8-13(20)16-11-5-3-4-9(15)6-11/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVFOXROTYEIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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